2-[2-(DIFLUOROMETHOXY)BENZOYL]-N-(4-FLUOROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
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Overview
Description
2-[2-(DIFLUOROMETHOXY)BENZOYL]-N-(4-FLUOROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of difluoromethoxy and fluorophenyl groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-[2-(DIFLUOROMETHOXY)BENZOYL]-N-(4-FLUOROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves multiple steps, including the introduction of the difluoromethoxy and fluorophenyl groups. The synthetic route typically starts with the preparation of the intermediate compounds, followed by their combination under specific reaction conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[2-(DIFLUOROMETHOXY)BENZOYL]-N-(4-FLUOROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in the synthesis of other complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(DIFLUOROMETHOXY)BENZOYL]-N-(4-FLUOROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
2-[2-(DIFLUOROMETHOXY)BENZOYL]-N-(4-FLUOROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE can be compared with other similar compounds, such as 2-Fluorodeschloroketamine and 4-Methoxyphenethylamine These compounds share some structural similarities but differ in their chemical properties and potential applications
Properties
Molecular Formula |
C15H12F3N3O2S |
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Molecular Weight |
355.3g/mol |
IUPAC Name |
1-[[2-(difluoromethoxy)benzoyl]amino]-3-(4-fluorophenyl)thiourea |
InChI |
InChI=1S/C15H12F3N3O2S/c16-9-5-7-10(8-6-9)19-15(24)21-20-13(22)11-3-1-2-4-12(11)23-14(17)18/h1-8,14H,(H,20,22)(H2,19,21,24) |
InChI Key |
QOICAJGOTUWNFD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=S)NC2=CC=C(C=C2)F)OC(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=S)NC2=CC=C(C=C2)F)OC(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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